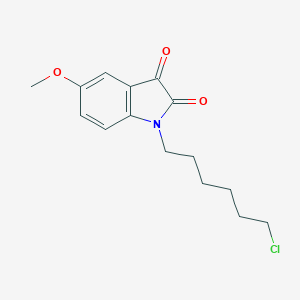![molecular formula C17H19NO2 B289001 [1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)
[1,1'-Biphenyl]-4-yl diethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1'-Biphenyl]-4-yl diethylcarbamate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and commonly used insect repellents in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.
作用機序
The exact mechanism of action of [1,1'-Biphenyl]-4-yl diethylcarbamate is not fully understood. It is believed that [1,1'-Biphenyl]-4-yl diethylcarbamate works by disrupting the insects' ability to detect human hosts through their sense of smell. [1,1'-Biphenyl]-4-yl diethylcarbamate may also interfere with the insects' feeding behavior and cause them to avoid landing on treated surfaces.
Biochemical and Physiological Effects:
[1,1'-Biphenyl]-4-yl diethylcarbamate has been shown to have low toxicity in humans and animals. It is rapidly absorbed through the skin and metabolized in the liver. [1,1'-Biphenyl]-4-yl diethylcarbamate has been shown to have no significant effects on the central nervous system, cardiovascular system, or respiratory system. However, some studies have suggested that [1,1'-Biphenyl]-4-yl diethylcarbamate may have a mild irritant effect on the skin and eyes.
実験室実験の利点と制限
[1,1'-Biphenyl]-4-yl diethylcarbamate is a widely used insect repellent that has been extensively studied for its effectiveness and safety. It is easy to obtain and use in laboratory experiments. However, [1,1'-Biphenyl]-4-yl diethylcarbamate may have some limitations in certain experiments, such as those involving insects that are not repelled by [1,1'-Biphenyl]-4-yl diethylcarbamate or those that are attracted to [1,1'-Biphenyl]-4-yl diethylcarbamate-treated surfaces.
将来の方向性
There are several areas of future research for [1,1'-Biphenyl]-4-yl diethylcarbamate. One area of research is the development of new insect repellents that are more effective and less toxic than [1,1'-Biphenyl]-4-yl diethylcarbamate. Another area of research is the study of the ecological impact of [1,1'-Biphenyl]-4-yl diethylcarbamate on insect populations and the environment. Additionally, more research is needed to fully understand the mechanism of action of [1,1'-Biphenyl]-4-yl diethylcarbamate and its potential effects on human health. Finally, there is a need for further research on the use of [1,1'-Biphenyl]-4-yl diethylcarbamate in the medical field, including its potential use as a treatment for other parasitic diseases.
合成法
[1,1'-Biphenyl]-4-yl diethylcarbamate can be synthesized through a variety of methods, including the reaction of 4-hydroxybenzoic acid with diethylamine, the reaction of 4-chlorobenzoic acid with diethylamine, and the reaction of 1,1'-biphenyl-4-carbonyl chloride with diethylamine. The most commonly used method is the reaction of 4-chlorobenzoic acid with diethylamine, which yields [1,1'-Biphenyl]-4-yl diethylcarbamate with a high yield and purity.
科学的研究の応用
[1,1'-Biphenyl]-4-yl diethylcarbamate has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including those that carry diseases such as malaria, dengue fever, and Zika virus. [1,1'-Biphenyl]-4-yl diethylcarbamate is also used in the agricultural industry to protect crops from insect damage. In addition, [1,1'-Biphenyl]-4-yl diethylcarbamate has been studied for its potential use in the medical field, including as a treatment for head lice and scabies.
特性
製品名 |
[1,1'-Biphenyl]-4-yl diethylcarbamate |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC名 |
(4-phenylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C17H19NO2/c1-3-18(4-2)17(19)20-16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
InChIキー |
YEUQFHJXAMONQK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
正規SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[[4-[[4-(1-oxidoethylideneamino)sulfonylphenyl]diazenyl]piperazin-1-yl]diazenyl]phenyl]sulfonylethanimidate](/img/structure/B288918.png)
![4-[4-(Dimethylaminodiazenyl)phenyl]sulfonylimino-4-oxidobutanoate](/img/structure/B288920.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate](/img/structure/B288922.png)
![butanoyl({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)azanide](/img/structure/B288924.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate](/img/structure/B288925.png)
![5-amino-1-[6-(3,5-dimethylphenoxy)-2-phenylpyrimidin-4-yl]-3-(methylthio)-1H-pyrazole-4-carbonitrile](/img/structure/B288926.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-(methylthio)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B288928.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B288930.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B288931.png)
![5-Amino-1-[6-(3,5-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B288933.png)
![7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one](/img/structure/B288935.png)

![8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde](/img/structure/B288940.png)
